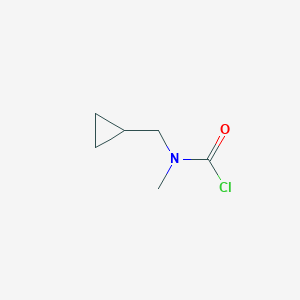

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

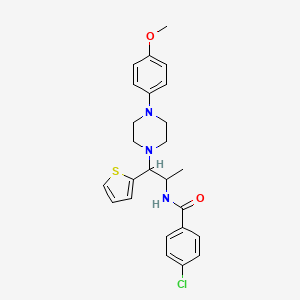

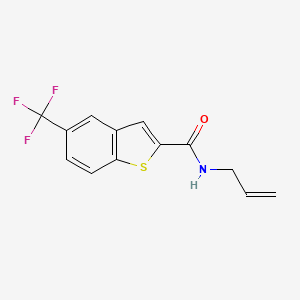

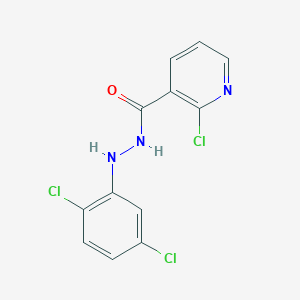

“N-(cyclopropylmethyl)-N-methylcarbamoyl chloride” is a complex organic compound. The cyclopropyl group in the compound is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .

Synthesis Analysis

The synthesis of cyclopropyl groups often involves a cyclopropanation reaction . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings on a large panel of primary and secondary alkyl iodides .Molecular Structure Analysis

Due to the unfavored bond angles (60°), cyclopropyl groups are highly strained . Two orbital models were proposed to describe the bonding situation. The Coulson-Moffit model uses bent bonds. The C-C bonds are formed by overlap of two sp-hybrid orbitals .Chemical Reactions Analysis

Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible .Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-methylcarbamoyl chloride involves the inhibition of certain enzymes that are involved in the development of cancer. Specifically, the compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound can prevent the growth and proliferation of cancer cells.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are still being studied. However, it is known that the compound can have a number of effects on the body, including changes in gene expression and alterations in the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(cyclopropylmethyl)-N-methylcarbamoyl chloride in lab experiments is its high reactivity. This makes it a useful reagent for the synthesis of other organic compounds. However, the compound is also highly reactive and must be handled with care. Additionally, its potential toxicity must be taken into account when working with it in a lab setting.

Future Directions

There are a number of future directions for research involving N-(cyclopropylmethyl)-N-methylcarbamoyl chloride. One area of interest is the development of new cancer treatments based on the compound's ability to inhibit histone deacetylases. Additionally, the compound's potential use as a reagent in the synthesis of other organic compounds is an area of ongoing research. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-N-methylcarbamoyl chloride involves the reaction of cyclopropylmethylamine with methyl chloroformate. The reaction is typically carried out in the presence of a base, such as triethylamine. The resulting product is a colorless liquid that is highly reactive and must be handled with care.

Scientific Research Applications

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride has been studied extensively for its potential applications in the field of medicinal chemistry. Specifically, it has been investigated for its ability to inhibit the activity of certain enzymes that are involved in the development of cancer. The compound has also been studied for its potential use as a reagent in the synthesis of other organic compounds.

properties

IUPAC Name |

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-8(6(7)9)4-5-2-3-5/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELYHWSOZMKUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1383546-46-0 |

Source

|

| Record name | N-(cyclopropylmethyl)-N-methylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2938488.png)

![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2938490.png)

![7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938499.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)

![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)